

Application Notes and Protocols for Freselestat Quarterhydrate in Aqueous Solutions

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Compound of Interest

Compound Name: *Freselestat quarterhydrate*

Cat. No.: *B15575336*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Freselestat quarterhydrate**, a potent and selective neutrophil elastase inhibitor, with a specific focus on its stability and preparation in aqueous solutions for experimental use.

Introduction

Freselestat (also known as ONO-6818) is a powerful, orally active inhibitor of human neutrophil elastase (HNE), with a K_i of 12.2 nM.^{[1][2]} It exhibits high selectivity for HNE, with over 100-fold less activity against other proteases like trypsin, pancreatic elastase, and collagenase.^{[1][2]} This specificity makes it a valuable tool for investigating the role of neutrophil elastase in various pathological conditions, including inflammatory diseases and acute lung injury. The quarterhydrate form is a stable solid formulation of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of Freselestat and its quarterhydrate form is presented in Table 1.

Table 1: Physicochemical Properties of Freselestat and **Freselestat Quarterhydrate**

Property	Freselestat	Freselestat Quarterhydrate	Reference(s)
Synonyms	ONO-6818, ONO-PO-736	ONO-6818 quarterhydrate	[1][2]
Molecular Formula	C ₂₃ H ₂₈ N ₆ O ₄	C ₂₃ H ₂₈ N ₆ O ₄ · ¼H ₂ O	[3]
Molecular Weight	452.51 g/mol	457.01 g/mol	[3]
Appearance	White to off-white solid	White to off-white solid	[2]
CAS Number	208848-19-5	Not available	[3]
Purity	≥98%	≥98%	[3]

Stability and Storage

Solid Form

Freselestat quarterhydrate powder is stable when stored under appropriate conditions.

Table 2: Storage Conditions for Solid **Freselestat Quarterhydrate**

Storage Temperature	Shelf Life	Notes	Reference(s)
-20°C	3 years	Keep desiccated.	[4]

Stock Solutions in Organic Solvents

Freselestat is readily soluble in dimethyl sulfoxide (DMSO).[3] Stock solutions in DMSO are stable for extended periods when stored at low temperatures.

Table 3: Storage of Freselestat Stock Solutions in DMSO

Storage Temperature	Shelf Life	Notes	Reference(s)
-20°C	1 month	Aliquot to avoid multiple freeze-thaw cycles.	[1][4]
-80°C	6 months	Aliquot to avoid multiple freeze-thaw cycles.	[1]

Aqueous Solution Stability

Specific studies detailing the stability of **Freselestat quarterhydrate** in various aqueous solutions (e.g., phosphate-buffered saline - PBS) as a function of pH, temperature, and time are not readily available in the public domain. However, Freselestat contains a 1,3,4-oxadiazole moiety. Studies on other molecules containing an oxadiazole ring have shown pH-dependent stability, with a tendency for degradation under strongly acidic or basic conditions.[5] One study on a 1,2,4-oxadiazole derivative indicated maximum stability in the pH range of 3-5.[5]

Recommendations for Preparing and Using Aqueous Working Solutions:

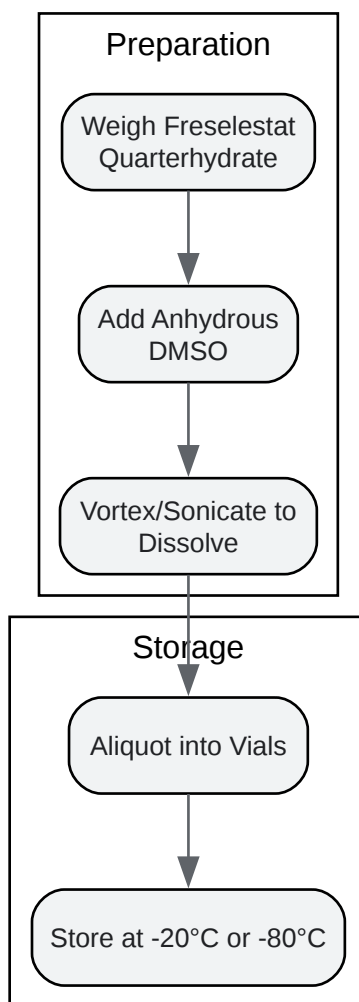
- Prepare fresh: It is strongly recommended to prepare aqueous working solutions of Freselestat on the day of the experiment and use them immediately.
- Minimize exposure to harsh conditions: Avoid prolonged exposure of aqueous solutions to high temperatures, strong light, and extreme pH values.
- Use appropriate buffers: For cell-based assays, use a buffer system that is compatible with the cells and maintains a physiological pH (e.g., PBS pH 7.4).
- Vehicle control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO used to dilute the Freselestat stock solution.

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)

- Weighing: Accurately weigh the required amount of **Freselestat quarterhydrate** (MW: 457.01 g/mol). For 1 mL of a 10 mM stock solution, use 4.57 mg.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid.
- Mixing: Vortex or sonicate briefly to ensure complete dissolution.
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1][4]

Workflow for Stock Solution Preparation



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Caption: Workflow for preparing Freselestat stock solutions.

Preparation of Aqueous Working Solution (e.g., 10 μ M in PBS)

This protocol describes the preparation of a 10 μ M working solution from a 10 mM DMSO stock. The final DMSO concentration will be 0.1%.

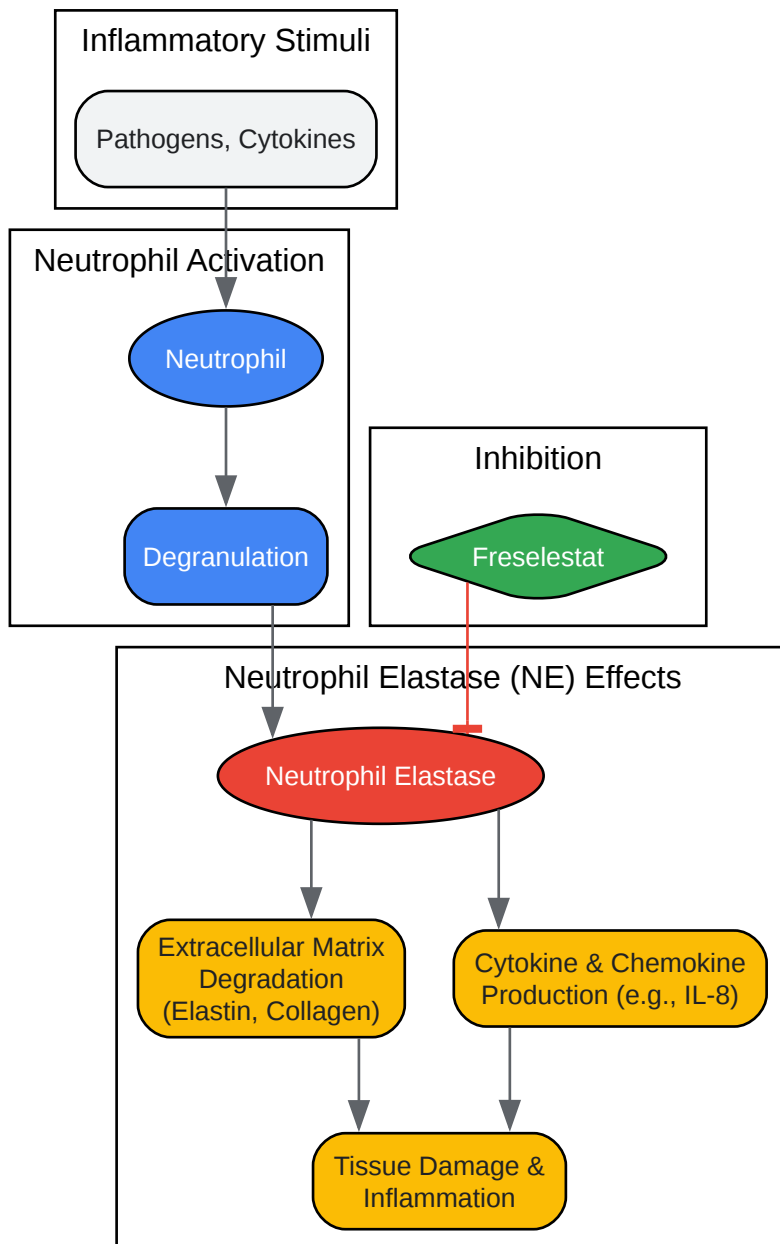
- Initial Dilution: Perform an initial dilution of the 10 mM stock solution in DMSO if necessary for smaller final volumes.
- Final Dilution: Add 1 μ L of the 10 mM Freselestat stock solution to 999 μ L of sterile PBS (pH 7.4).
- Mixing: Gently vortex the solution to ensure it is homogenous.
- Use: Use the freshly prepared aqueous working solution immediately for your experiment.

Note: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced effects on cells or assays. It is crucial to have a corresponding vehicle control with the same final DMSO concentration.

Mechanism of Action and Signaling Pathway

Freselestat is a potent inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.^[1] Neutrophil elastase plays a significant role in the pathogenesis of various inflammatory diseases by degrading extracellular matrix components and modulating inflammatory signaling pathways.^[6]

Neutrophil Elastase Signaling and Inhibition by Freselestat

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Caption: Neutrophil elastase signaling and Freselestat inhibition.

In Vitro Assay Example: Inhibition of Neutrophil Elastase Activity

This protocol provides a general framework for assessing the inhibitory effect of Freselestat on neutrophil elastase activity in a cell-free assay.

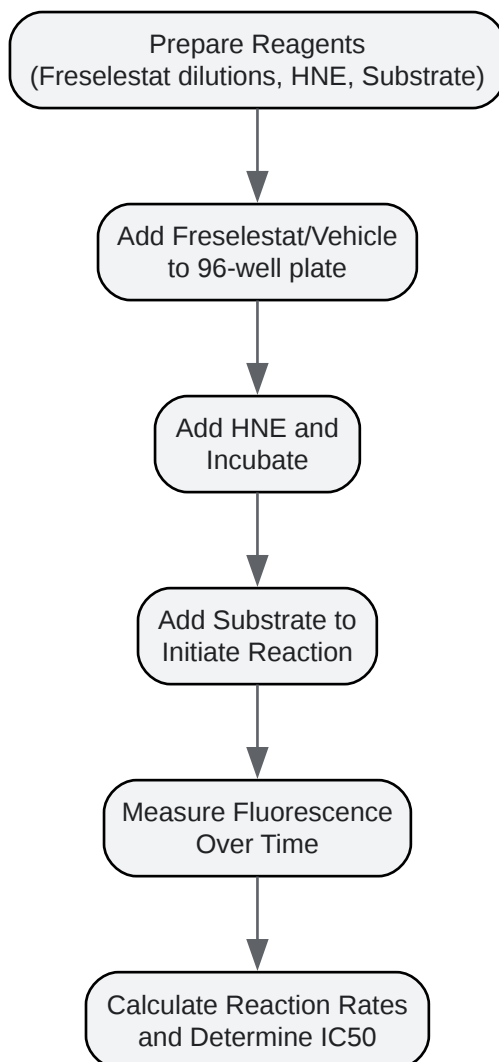
Materials:

- Human Neutrophil Elastase (HNE)
- **Freselestat quarterhydrate**
- Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)
- DMSO
- 96-well black microplate
- Fluorometric microplate reader

Protocol:

- Prepare a 10 mM stock solution of Freselestat in DMSO as described in section 4.1.
- Prepare serial dilutions of Freselestat in the Assay Buffer. Remember to include a vehicle control (Assay Buffer with the same final DMSO concentration).
- In a 96-well plate, add the serially diluted Freselestat or vehicle control.
- Add the HNE solution to each well (except for a blank control) and incubate for 10-15 minutes at 37°C.
- Initiate the reaction by adding the HNE substrate to all wells.
- Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
- Calculate the rate of reaction for each Freselestat concentration and determine the IC₅₀ value.

Workflow for In Vitro NE Inhibition Assay



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Caption: Workflow for an in vitro neutrophil elastase inhibition assay.

Disclaimer

The information provided in these application notes is for research purposes only. The stability of **Freselestat quarterhydrate** in aqueous solutions can be influenced by various factors. It is the responsibility of the end-user to validate the stability and suitability of Freselestat solutions for their specific experimental conditions.

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